RN486 is classified as a small molecule drug that targets kinases, specifically the Bruton's tyrosine kinase. It belongs to a broader category of compounds known as kinase inhibitors, which are designed to interfere with the activity of kinases involved in various cellular processes, including cell growth and immune responses. The development of RN486 is part of ongoing research aimed at improving treatment options for conditions characterized by excessive B-cell activity .
The synthesis of RN486 involves multiple steps that utilize structure-based drug design principles to optimize its efficacy and selectivity. The compound was developed using a series of chemical modifications based on the structural framework of existing Bruton's tyrosine kinase inhibitors. Key synthetic routes include:
The molecular structure of RN486 features a pyrazolo-pyrimidin-amine framework, which is integral to its function as a Bruton's tyrosine kinase inhibitor. The specific configuration allows for optimal binding within the active site of the kinase. Key structural data includes:
RN486 primarily functions through competitive inhibition of Bruton's tyrosine kinase. The mechanism by which it inhibits this enzyme involves:
This inhibition can be quantitatively assessed through various biochemical assays that measure changes in enzymatic activity in the presence of RN486 compared to control conditions .
The mechanism of action for RN486 revolves around its ability to inhibit Bruton's tyrosine kinase, thereby disrupting B-cell receptor signaling pathways. This process involves:
Experimental data indicate that RN486 significantly reduces immune hypersensitivity responses and inflammation in rodent models, supporting its potential therapeutic applications .
RN486 exhibits several notable physical and chemical properties:
RN486 is primarily being investigated for its role as a therapeutic agent in autoimmune diseases, particularly rheumatoid arthritis. Its ability to selectively inhibit Bruton's tyrosine kinase positions it as a promising candidate for reducing inflammation and modulating immune responses. Current research focuses on:
RN486 is classified as a reversible, competitive BTK inhibitor with nanomolar potency. Biochemical assays demonstrate an IC₅₀ of 4.0 nM against purified BTK enzyme and a dissociation constant (Kd) of 0.31 nM, confirming high-affinity binding [3] [5]. Functionally, RN486 blocks BTK-dependent signaling in immune cells:
Table 1: Cellular Pharmacodynamics of RN486
Cell Type | Functional Readout | IC₅₀ (nM) |
---|---|---|
Ramos B-cells | IgM-induced calcium influx | 27 |
Human monocytes | FcγR-mediated TNFα secretion | 7.0 |
Human mast cells | FcεR-cross-linked degranulation | 2.9 |
Whole blood B-cells | BCR-induced CD69 expression | 21.0 |
RN486’s efficacy extends to in vivo models, where it reduces paw swelling and systemic inflammation in rodent arthritis at 1–30 mg/kg doses. Its synergistic interaction with methotrexate highlights potential for combination therapies in autoimmune diseases [4] [8].
RN486 features a 2H-isoquinolin-1-one core with three strategically positioned moieties that confer potency and selectivity:
Structural optimization minimized off-target effects, as evidenced by kinase profiling against 369 kinases. RN486 exhibits >1,000-fold selectivity for BTK over related kinases (e.g., EGFR, ITK) and >100-fold selectivity versus other TEC family kinases [7]. Notably, RN486 also modulates ATP-binding cassette (ABC) transporters:
Table 2: Kinase Selectivity Profile of RN486
Kinase | Family | Selectivity vs. BTK | Functional Impact |
---|---|---|---|
EGFR | TK | >1,000-fold | No skin toxicity observed |
ITK | TEC | 120-fold | Preserves T-cell function |
JAK3 | TK | >500-fold | Avoids cytokine suppression |
SRC | SRC | >1,000-fold | Minimizes bone metabolism effects |
Molecular docking reveals RN486 occupies both substrate and inhibitor binding sites of ABC transporters, explaining its chemosensitization effects [1] [6].
RN486 emerged from structure-based drug design campaigns focused on improving the efficacy and drug-like properties of early BTK inhibitors. Key milestones include:
In rodent collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models, RN486 (10 mg/kg orally) reduced clinical scores by >80% and synergized with methotrexate to normalize inflammatory markers like IL-6 and anti-dsDNA antibodies [4] [8]. Its efficacy in systemic lupus erythematosus (SLE) models included complete inhibition of IgG anti-dsDNA production and glomerulonephritis suppression [4].
Table 3: Key Preclinical Studies of RN486
Disease Model | Species | Dose (mg/kg) | Outcome | Reference |
---|---|---|---|---|
Adjuvant-Induced Arthritis | Rat | 1–30 (oral) | ↓ Paw swelling, ↓ serum IL-6 | [4] |
Collagen-Induced Arthritis | Mouse | 10 (oral) | 85% reduction in joint erosion | [8] |
SLE (NZB×NZW mice) | Mouse | 30 (oral) | Complete suppression of proteinuria | [8] |
ABCG2-overexpressing tumors | Human xenograft | 10 (IP) | Restored topotecan sensitivity | [6] |
RN486’s dual applicability across autoimmune and oncological contexts stems from its intersectional targeting of BTK and ABC transporters. Ongoing research explores its repurposing for chemotherapy sensitization in multidrug-resistant carcinomas [1] [6].
Table 4: Compound Nomenclature for RN486
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 6-cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-{1-methyl-5-[5-(4-methylpiperazin-1-yl)pyridin-2-ylamino]-6-oxo-1,6-dihydropyridin-3-yl}phenyl]isoquinolin-1-one |
CAS Number | 1242156-23-5 |
Synonyms | RN-486; RN 486 |
Molecular Formula | C35H35FN6O3 |
Molecular Weight | 606.69 g/mol |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7